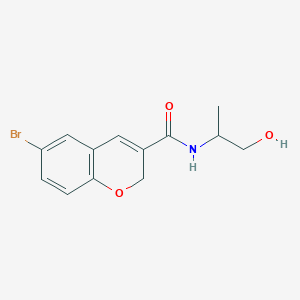![molecular formula C13H13BrN2O2 B1438818 1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1153371-57-3](/img/structure/B1438818.png)
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name “1-(3-bromobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” and the InChI code "1S/C13H13BrN2O2/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h2-5,7H,6H2,1H3,(H,16,17)" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.16 . It is typically stored at room temperature . The physical form can vary from a light-yellow to brown powder or crystals or liquid .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . These studies provide insights into the interaction between the compound and its target, which can be useful in drug design and optimization .
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds with potential biological activities . For example, a novel β-ketoenol-pyrazole has been synthesized using a similar compound .
Crystal Structure Determination
The crystal structure of similar compounds has been determined using X-ray diffraction . This provides valuable information about the compound’s molecular geometry, which can be useful in understanding its properties and reactivity .
DFT Studies
Density functional theory (DFT) studies have been conducted on similar compounds . These studies provide information about the compound’s electronic structure, which can be useful in predicting its chemical behavior .
Antifungal Activity
Some pyrazole derivatives have shown moderate antifungal activity . Although the compound has not been specifically tested for this activity, it could potentially exhibit similar effects due to its structural similarity to these derivatives .
Synthesis of Phthalocyanines
This compound can be used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads . These compounds have potential applications in areas such as photodynamic therapy and solar cells .
Biological Activity Studies
The biological activity of similar compounds has been studied . For example, they have been screened for their in vitro antifungal behavior and tested against bacterial strains . Although no significant effect was observed against these organisms, these studies provide valuable information about the compound’s potential biological activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIXOYLRTZIKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)
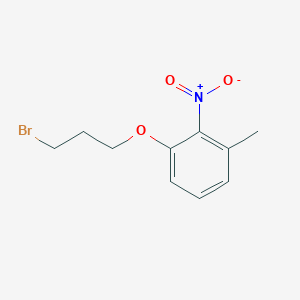
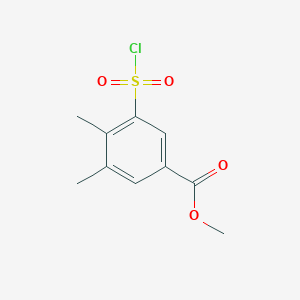
![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)


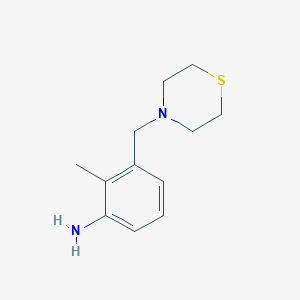
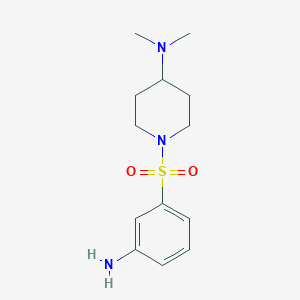
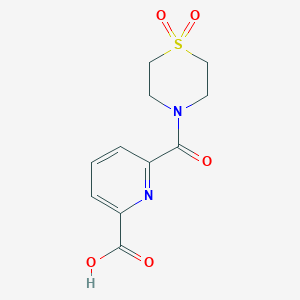
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)

